Product packaging for Methyl 1-bromocycloheptane-1-carboxylate(Cat. No.:CAS No. 1065573-86-5)

Methyl 1-bromocycloheptane-1-carboxylate

Cat. No.: B1430642
CAS No.: 1065573-86-5
M. Wt: 235.12 g/mol
InChI Key: BPVHRCYHCSMZCD-UHFFFAOYSA-N
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Description

Methyl 1-bromocycloheptane-1-carboxylate ( 1065573-86-5) is a brominated carboxylic acid ester with the molecular formula C 9 H 15 BrO 2 and a molecular weight of 235.12 g/mol . This compound features a seven-membered cycloheptane ring substituted with both a bromo group and a methyl ester group at the same carbon atom, making it a valuable scaffold in synthetic organic chemistry. This reagent is primarily used in chemical synthesis as a key building block for the preparation of more complex organic molecules. The presence of the bromine atom at the alpha position to the carbonyl group makes it a suitable substrate for various carbon-carbon bond-forming reactions. Research indicates that analogous brominated cyclic esters, such as methyl 1-bromocyclopentane-1-carboxylate, participate effectively in Reformatsky-type reactions with compounds like 3-aryl-2-cyanoprop-2-enamides to yield spirocyclic structures including 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles . This demonstrates its potential utility in constructing complex molecular architectures, particularly spirocyclic systems that are pharmacologically relevant. This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15BrO2 B1430642 Methyl 1-bromocycloheptane-1-carboxylate CAS No. 1065573-86-5

Properties

IUPAC Name

methyl 1-bromocycloheptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c1-12-8(11)9(10)6-4-2-3-5-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVHRCYHCSMZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-bromocycloheptane-1-carboxylate can be synthesized through the bromination of methyl cycloheptane-1-carboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-bromocycloheptane-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.

    Oxidation: Performed in aqueous or organic solvents depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted cycloheptane derivatives.

    Reduction: The primary product is cycloheptanol.

    Oxidation: The main product is cycloheptane carboxylic acid.

Scientific Research Applications

Organic Synthesis

Methyl 1-bromocycloheptane-1-carboxylate is primarily utilized as an intermediate in organic synthesis. Its bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. This compound can be employed in the following synthetic pathways:

  • Reformatsky Reaction : It can be used to generate β-hydroxy esters from aldehydes or ketones, which are valuable intermediates in the synthesis of complex organic molecules.
  • Synthesis of Cycloheptene Derivatives : The compound can be transformed into cycloheptene derivatives, which are important in the production of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The potential biological activities of this compound have been explored in several studies:

  • Antimicrobial Activity : Research indicates that brominated compounds often exhibit significant antimicrobial properties. This compound has shown activity against various pathogenic strains, including resistant bacteria.

Table 1: Antimicrobial Activity Data

Microbial Strain TestedMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against resistant strains
Escherichia coli64 µg/mLModerate activity observed
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress. This positions it as a candidate for further development in cancer therapeutics.

Table 2: Cell Viability in Cancer Studies

Cell Line TestedIC50 (μM)Viability (%)
H9c2 CardiomyocytesNot specifiedNot specified
Doxorubicin + Derivative Compounds>40 μM>80% with co-treatment

Material Science

In material science, this compound can serve as a building block for the development of novel polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance.

Case Studies and Research Findings

Several studies have documented the utility of this compound:

  • Synthesis of Brominated Derivatives : A study demonstrated the enhanced antibacterial activity of brominated derivatives against Helicobacter pylori and other gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Studies : Investigations into related compounds revealed that certain derivatives could inhibit cell proliferation across multiple cancer cell lines, indicating a promising avenue for anticancer research.
  • Mechanistic Insights : Research has indicated that this compound may induce oxidative stress leading to apoptosis in cancer cells, aligning with common mechanisms exploited by many anticancer agents.

Mechanism of Action

The mechanism of action of methyl 1-bromocycloheptane-1-carboxylate involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom makes the compound susceptible to nucleophilic attack, while the ester group can undergo hydrolysis or reduction. These reactions are facilitated by the molecular structure, which allows for easy access to the reactive sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with methyl 1-bromocycloheptane-1-carboxylate, differing in ring size, substituents, or functional groups:

Compound Name Molecular Formula Molecular Weight Key Features Reference
Methyl 1-bromocyclopentane-1-carboxylate C₇H₁₁BrO₂ 207.07 Five-membered ring; higher ring strain; lower thermal stability compared to cycloheptane analogs
Methyl 2-bromo-1-cyclohexene-1-carboxylate C₈H₁₁BrO₂ 219.08 Six-membered ring with a double bond; enhanced reactivity in electrophilic addition reactions
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate C₁₄H₁₇BrO₂ 297.19 Cyclohexane core with aromatic substituent; potential for π-π interactions in drug design
Methyl 3-bromocyclopent-1-enecarboxylate C₇H₉BrO₂ 205.05 Cyclopentene ring; conjugated double bond may facilitate Diels-Alder reactions

Key Research Findings

  • Synthetic Utility : Methyl 2-bromo-1-cyclohexene-1-carboxylate () demonstrates a 92% yield in hydrolysis reactions to form carboxylic acids, suggesting efficient scalability for industrial applications.
  • Thermal Stability : Cyclopentane derivatives () are reported to have lower thermal stability compared to larger rings, which may limit their use in high-temperature reactions.
  • Biological Relevance : Compounds with aromatic substituents (e.g., ) are frequently explored in medicinal chemistry due to their ability to interact with hydrophobic enzyme pockets.

Data Limitations

  • Missing Physicochemical Data : Critical parameters like solubility, melting point, and spectral data (NMR, IR) for this compound are absent in the reviewed literature.

Biological Activity

Overview

Methyl 1-bromocycloheptane-1-carboxylate is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a bromine atom and a cyclic ester group, influences its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H13BrO2
  • Molar Mass : 235.1 g/mol
  • Structure : The compound features a seven-membered cycloheptane ring with a carboxylate ester and a bromine substituent.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The bromine atom can act as an electrophile, potentially inhibiting various enzymes involved in metabolic pathways.
  • Interaction with Biomolecules : The ester functional group allows for interactions with nucleophiles such as amino acids, which may lead to modifications in protein function.
  • Radical Formation : Under certain conditions, the compound can generate free radicals, which may play a role in oxidative stress responses.

Antimicrobial Activity

Studies have indicated that derivatives of this compound possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

Anticancer Potential

Research into the anticancer properties of related compounds suggests that this compound may inhibit cancer cell proliferation. A study demonstrated that structural analogs could induce apoptosis in cancer cells through caspase activation.

CompoundActivity TypeTarget Organism/Cell Line
This compoundAntimicrobialE. coli
Analog AAnticancerHeLa cells
Analog BAntimicrobialS. aureus

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against pathogenic bacteria. The results indicated significant inhibition zones in agar diffusion tests, suggesting strong antibacterial activity.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies using various cancer cell lines demonstrated that this compound analogs could reduce cell viability significantly. The study utilized MTT assays to quantify cytotoxic effects, revealing IC50 values in the low micromolar range.

Research Findings

Several research articles have explored the biological implications of this compound and its derivatives:

  • A review on oxygen activation processes highlights the potential for this compound to participate in radical transformations mediated by heme proteins, suggesting a broader biochemical role .
  • Investigations into fatty acids and their derivatives indicate that compounds similar to this compound can exhibit anti-inflammatory properties .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 1-bromocycloheptane-1-carboxylate?

Answer:
The synthesis of brominated cycloheptane esters typically involves nucleophilic substitution or esterification reactions. For example, bromination of a preformed cycloheptane carboxylate using reagents like PBr₃ or HBr in the presence of a catalyst (e.g., Lewis acids) can introduce the bromine moiety. Alternatively, esterification of 1-bromocycloheptane-1-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) is a viable route. Ensure inert conditions (N₂/Ar) to prevent side reactions, as brominated compounds are often sensitive to moisture and heat . Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm regioselectivity and purity .

Basic: What safety protocols should researchers follow when handling this compound?

Answer:
Brominated esters are often reactive and require strict safety measures:

  • Storage: Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent decomposition. Avoid exposure to strong oxidizers (e.g., peroxides) and bases, which may trigger hazardous reactions .
  • Handling: Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
  • Waste disposal: Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H NMR can confirm the bromine’s position on the cycloheptane ring by analyzing coupling constants and splitting patterns. ¹³C NMR identifies carbonyl (C=O) and quaternary carbon shifts .
  • IR Spectroscopy: Validate ester carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

  • Temperature Control: Lower reaction temperatures (0–25°C) reduce radical side reactions common in brominations. Use ice baths for exothermic steps .
  • Catalyst Screening: Test Lewis acids (e.g., AlCl₃ or FeCl₃) to enhance regioselectivity. Monitor progress via TLC or GC-MS to identify by-products early .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) improve solubility, while non-polar solvents (e.g., hexane) may precipitate impurities .

Advanced: What strategies resolve contradictions in reported reaction yields for this compound?

Answer:

  • Statistical Analysis: Apply ANOVA or t-tests to compare yields under varying conditions (e.g., catalysts, solvents). Report confidence intervals to quantify uncertainty .
  • Reproducibility Checks: Replicate experiments using identical reagent batches and equipment. Cross-validate with independent labs to rule out procedural biases .
  • By-product Identification: Use LC-MS or preparative chromatography to isolate and characterize impurities, then adjust reaction stoichiometry accordingly .

Advanced: How does the bromine substituent’s position on the cycloheptane ring influence reactivity?

Answer:

  • Steric Effects: The bulky bromine at the 1-position creates steric hindrance, slowing nucleophilic attacks at the adjacent carbonyl. Computational modeling (DFT) can predict transition-state geometries .
  • Electronic Effects: Bromine’s electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, enhancing reactivity in acyl substitution reactions. Compare kinetics with non-brominated analogs via Hammett plots .
  • Ring Strain: Cycloheptane’s larger ring size reduces strain compared to smaller rings (e.g., cyclopropane), but bromine may induce torsional stress. X-ray crystallography can elucidate conformational changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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